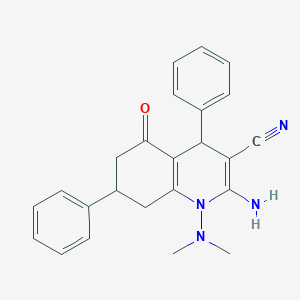
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as BDBM-2655 and is a potential drug candidate for various diseases.
Mécanisme D'action
BDBM-2655 works by inhibiting specific enzymes involved in various disease processes. In cancer cells, BDBM-2655 targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme in the DNA repair process, and by inhibiting this enzyme, BDBM-2655 can prevent cancer cells from repairing DNA damage, leading to cell death. In neurodegenerative diseases, BDBM-2655 targets the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. By inhibiting MAO-B, BDBM-2655 can increase dopamine levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
BDBM-2655 has several biochemical and physiological effects. In cancer cells, BDBM-2655 can induce cell death by inhibiting DNA repair mechanisms. In neurodegenerative diseases, BDBM-2655 can increase dopamine levels in the brain, leading to improved cognitive function. BDBM-2655 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BDBM-2655 is its specificity in targeting specific enzymes involved in various disease processes. This specificity reduces the risk of off-target effects, which can be a significant limitation of other drugs. Additionally, BDBM-2655 has shown promising results in pre-clinical studies, indicating its potential as a drug candidate. However, one of the significant limitations of BDBM-2655 is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on BDBM-2655. One area of research is in the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the efficacy and safety of BDBM-2655 in clinical trials. Other future directions include investigating the potential of BDBM-2655 in the treatment of other diseases and exploring the use of BDBM-2655 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
BDBM-2655 is a promising drug candidate that has shown potential in the treatment of various diseases. Its specificity in targeting specific enzymes involved in disease processes reduces the risk of off-target effects, making it a valuable drug candidate. Further research is needed to determine the efficacy and safety of BDBM-2655 in clinical trials and to explore its potential in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of BDBM-2655 involves several steps that require expertise in organic chemistry. The starting materials include 2,4-difluoroaniline and 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction involves the formation of an amide bond between the two starting materials, followed by several purification steps to obtain the final product. The synthesis of BDBM-2655 is a complex process that requires careful attention to detail and quality control.
Applications De Recherche Scientifique
BDBM-2655 has shown promising results in various scientific research applications. One of the significant areas of research is in the treatment of cancer. Studies have shown that BDBM-2655 can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. Additionally, BDBM-2655 has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDBM-2655 may also have applications in the treatment of infectious diseases such as malaria.
Propriétés
Nom du produit |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H20F2N2O4 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20F2N2O4/c1-12-21(24(30)28-16-7-6-14(25)10-15(16)26)22(23-17(27-12)3-2-4-18(23)29)13-5-8-19-20(9-13)32-11-31-19/h5-10,22,27H,2-4,11H2,1H3,(H,28,30) |
Clé InChI |
BTXSWHYEZGKWTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)